VlpC protein
Description
Properties
CAS No. |
144905-81-7 |
|---|---|
Molecular Formula |
C8H13NO2 |
Synonyms |
VlpC protein |
Origin of Product |
United States |
Chemical Reactions Analysis
Surface Functionalization via Methionine Replacement and Click Chemistry
VLP coat proteins (e.g., bacteriophage MS2 and Qβ) are engineered to incorporate non-natural amino acids (nnAAs) such as azidohomoalanine (AHA) or homopropargylglycine (HPG) through global methionine replacement during cell-free protein synthesis (CFPS) . This enables site-specific conjugation via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) .
Key Reactions:
-
Methionine Analog Incorporation :
-
Click Chemistry Conjugation :
Disulfide Bond Formation in VLP Stabilization
Qβ VLPs exhibit enhanced stability due to intermonomer disulfide bonds between cysteine residues (Cys74 and Cys80) near symmetry axes . These bonds are critical for maintaining structural integrity under extreme pH and temperature conditions.
Reaction Mechanism:
-
Oxidative Cysteine Coupling :
Enzymatic Degradation and Protease Interactions
Proteins such as ClpC (a HSP100 chaperone) interact with VLP-like components to mediate proteolytic degradation. For example:
-
NblA-ClpC Interaction :
Functional Implications:
-
Adaptor proteins (e.g., NblA) guide chaperone-protease complexes to target substrates, a mechanism potentially relevant to VLP-associated protein turnover .
CoAlation as a Redox-Sensitive Modification
Protein CoAlation (covalent attachment of coenzyme A) occurs in response to oxidative stress, modifying cysteine residues . While not directly studied in VLPs, this reversible post-translational modification impacts:
Experimental Workflow:
-
Induction : Oxidizing agents (e.g., H₂O₂) trigger CoAlation.
-
Detection : Anti-CoA monoclonal antibodies (mAbs) immunoprecipitate CoAlated peptides .
-
Reversibility : Nudix 7 phosphatase removes CoA moieties for LC–MS/MS analysis .
Maillard Reaction in Protein-Ligand Systems
Though not VLP-specific, Maillard reactions between proteins and sugars generate flavor compounds and advanced glycation end products (AGEs). Relevant findings include:
-
Gly-Cys-Xylose Systems :
Protein-Mediated Drug Activation
Chloroethylnitrosoureas (CENUs) undergo protein-catalyzed decomposition to reactive intermediates (e.g., 2-chloroethylazohydroxide) . Key insights:
-
Serum Albumin Catalysis :
Antigenic and Immunogenic Modifications
VLPs engineered with envelope proteins (e.g., louping ill virus E protein) elicit potent neutralizing antibodies by mimicking native viral structures .
Comparison with Similar Compounds
Table 1: Structural and Functional Features of M. hyorhinis Vlps
Key Differences :
- Epitopes : VlpB and VlpC share surface-exposed epitopes in Region II, absent in VlpA .
- Repetitive Structures : VlpB and VlpC differ in periodic intervals, influencing SDS-PAGE migration .
- Expression: All three Vlps undergo noncoordinated combinatorial expression, generating >10⁴ antigenic mosaics .
Comparison with Homologous Proteins in Other Species
Helicobacter pylori VacA-like Proteins
VlpC in H. pylori (unrelated to M. hyorhinis VlpC) is a VacA-like autotransporter involved in colonization and antibiotic resistance:
Table 2: VlpC in H. pylori vs. M. hyorhinis VlpC
Functional Insights :
Streptococcal M Proteins
Streptococcal M proteins share structural parallels with VlpC, such as repetitive C-terminal domains and antigenic variation. However, M proteins lack lipid modification and are anchored covalently to the cell wall, unlike the membrane-bound VlpC .
Unique Processing Mechanisms of VlpC
- Signal Peptide Cleavage: VlpC is processed in M. coli, unlike most bacterial lipoproteins .
- hyorhinis, confirming signal peptide removal .
Antigenic and Immunological Significance
Q & A
Q. How to optimize sampling intervals for capturing VlpC phase variation in vitro?
- Methodological Answer : Perform daily colony isolation and phenotyping over 10–14 days, as transitions occur within 1–3 generations. Use flow cytometry with epitope-specific fluorescent MAbs for high-throughput tracking .
Q. What are the limitations of using recombinant VlpC for functional studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
